

# Application Notes and Protocols for 6-Carboxy-JF525 in Flow Cytometry

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## Compound of Interest

Compound Name: 6-Carboxy-JF5252

Cat. No.: B12371343

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## Introduction to Janelia Fluor® 525 (JF525)

Janelia Fluor® 525 (JF525) is a bright and photostable yellow fluorescent dye belonging to the Janelia Fluor® family of dyes developed at the Janelia Research Campus.[1] These dyes are well-suited for a variety of fluorescence-based applications, including flow cytometry, due to their exceptional brightness and photostability.[2][3] The "6-Carboxy" designation typically refers to the reactive handle on the dye molecule, allowing for its conjugation to primary amines on proteins such as antibodies. This makes it an excellent tool for immunophenotyping and studying cellular targets in flow cytometry.[4][5]

This document provides detailed application notes and protocols for the use of 6-Carboxy-JF525 (referred to hereafter as JF525 NHS Ester) in flow cytometry.

## Data Presentation: Photophysical Properties

A summary of the key photophysical properties of Janelia Fluor® 525 is presented in the table below. These properties make it a suitable candidate for flow cytometry, particularly for detection with the blue (488 nm) or yellow/green (561 nm) lasers.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	525 nm	[6]
Emission Maximum ( $\lambda_{em}$ )	549 nm	[6]
Molar Extinction Coefficient ( $\epsilon$ )	122,000 M <sup>-1</sup> cm <sup>-1</sup>	[6]
Quantum Yield ( $\Phi$ )	0.91	[7]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[4]
Reactivity	Primary amines	[4]

## Experimental Protocols

### Protocol 1: Conjugation of JF525 NHS Ester to a Primary Antibody

This protocol details the steps for conjugating JF525 NHS Ester to a primary antibody for use in flow cytometry.

#### Materials:

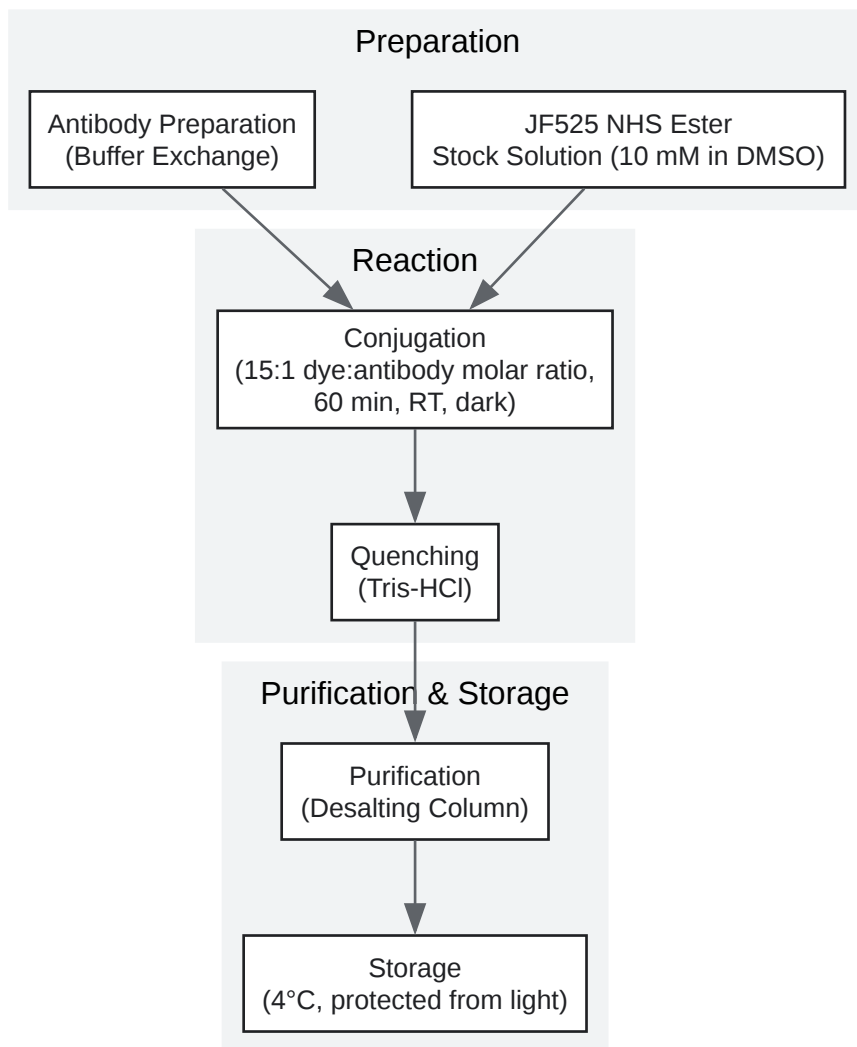
- Purified primary antibody (free of BSA and other stabilizing proteins) at a concentration of at least 1 mg/mL.[8]
- Janelia Fluor® 525 NHS Ester.[4]
- Anhydrous Dimethyl Sulfoxide (DMSO).[8]
- Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.25.[8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Desalting column (e.g., Zeba™ Spin Desalting Columns).[9]
- Phosphate Buffered Saline (PBS).

## Procedure:

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be exchanged into the Conjugation Buffer. This can be achieved using a desalting column according to the manufacturer's instructions.
  - Adjust the antibody concentration to 1-2 mg/mL in Conjugation Buffer.[\[5\]](#)
- JF525 NHS Ester Stock Solution Preparation:
  - Allow the vial of JF525 NHS Ester to warm to room temperature before opening.
  - Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, for 1 mg of JF525 NHS Ester (MW ~623.5 g/mol ), dissolve it in approximately 160  $\mu$ L of DMSO.[\[8\]](#)
- Conjugation Reaction:
  - The recommended molar ratio of dye to antibody is typically between 10:1 and 20:1. A 15:1 ratio is a good starting point.[\[4\]](#)[\[9\]](#)
  - Calculate the volume of the 10 mM JF525 NHS Ester stock solution needed.
  - Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 60 minutes at room temperature in the dark with gentle agitation.[\[8\]](#)
- Quenching the Reaction:
  - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th the reaction volume of 1 M Tris-HCl).
  - Incubate for 15-30 minutes at room temperature in the dark.
- Purification of the Conjugated Antibody:

- Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. Follow the manufacturer's protocol for the specific column being used.<sup>[9]</sup>
- Collect the purified, JF525-conjugated antibody.
- Characterization and Storage:
  - The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 525 nm (for JF525).
  - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C or -80°C in single-use aliquots.

## Antibody Conjugation Workflow



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Caption: Workflow for conjugating JF525 NHS Ester to a primary antibody.

## Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general procedure for staining human PBMCs with a JF525-conjugated antibody for cell surface markers.

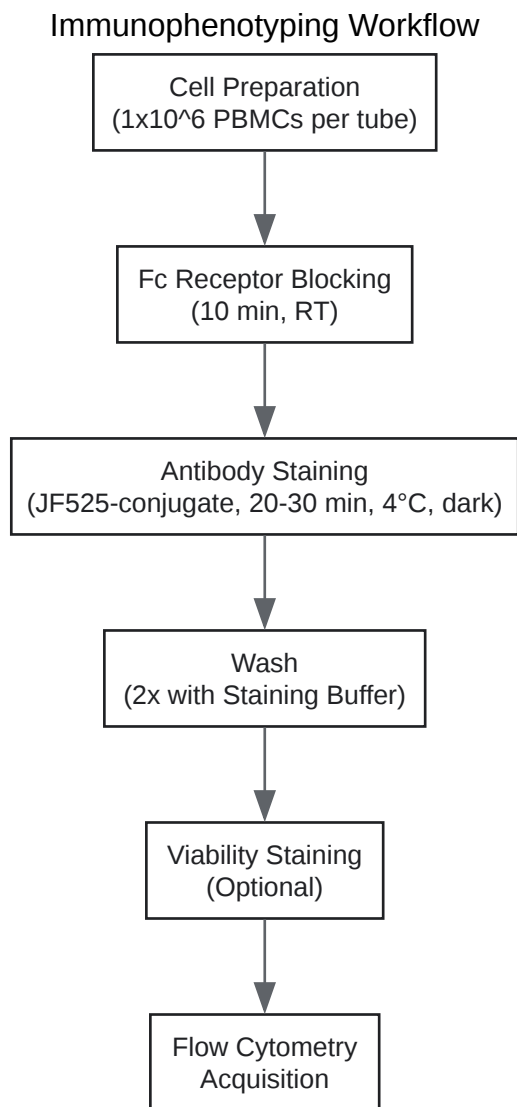
#### Materials:

- Isolated human PBMCs in a single-cell suspension.
- JF525-conjugated primary antibody (e.g., anti-CD4, anti-CD8).
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Fc receptor blocking solution (e.g., Human TruStain FcX™).
- Viability dye (optional, e.g., Propidium Iodide or a fixable viability dye).
- Flow cytometer equipped with a blue (488 nm) or yellow/green (561 nm) laser.

#### Procedure:

- Cell Preparation:
  - Start with a single-cell suspension of human PBMCs.
  - Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
  - Resuspend the cell pellet to a concentration of  $1 \times 10^7$  cells/mL in staining buffer.
- Fc Receptor Blocking:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
  - Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of the antibody.
- Antibody Staining:

- Titration: The optimal concentration of the JF525-conjugated antibody should be determined by titration. Prepare a series of dilutions of the antibody (e.g., from 0.1 µg/mL to 10 µg/mL) and stain separate aliquots of cells. The optimal concentration is the one that gives the best signal-to-noise ratio.
- Add the pre-determined optimal amount of the JF525-conjugated antibody to the cells.
- Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
  - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
  - Discard the supernatant and repeat the wash step.
- Viability Staining (Optional):
  - If a viability dye is being used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's protocol.
- Sample Acquisition:
  - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
  - Acquire the samples on a flow cytometer using the appropriate laser for excitation (488 nm or 561 nm) and emission filter (e.g., a 550/30 nm bandpass filter).
  - Collect a sufficient number of events for statistical analysis.



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Caption: General workflow for immunophenotyping with a JF525-conjugated antibody.

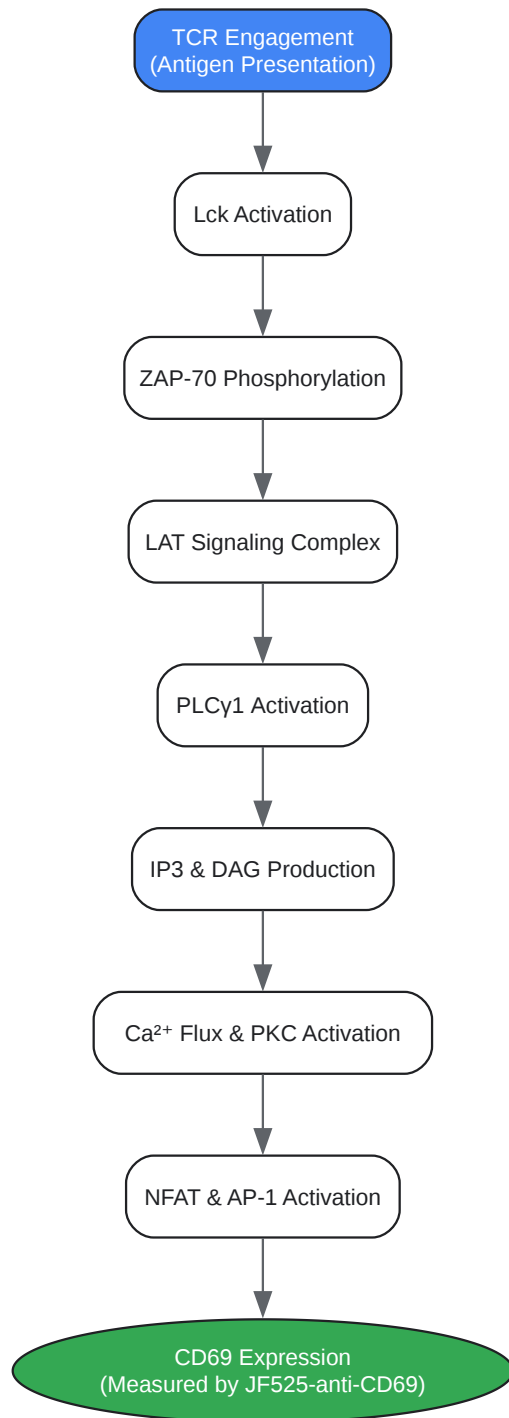
## Signaling Pathway Analysis: T-Cell Receptor Activation

Flow cytometry is a powerful tool to study intracellular signaling pathways. A common application is the analysis of T-cell activation following T-cell receptor (TCR) engagement. Upon



activation, a signaling cascade is initiated, leading to the upregulation of activation markers such as CD69. A JF525-conjugated antibody against CD69 can be used to identify and quantify activated T-cells.

## T-Cell Receptor (TCR) Signaling Pathway

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Caption: Simplified TCR signaling cascade leading to CD69 expression.

## Quantitative Data and Expected Results

While specific performance data for JF525-conjugated antibodies in flow cytometry is not widely published, its high quantum yield and extinction coefficient suggest it will provide bright signals. Researchers should perform antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. The following table can be used to record and compare the performance of a JF525-conjugated antibody.

Parameter	Unstained Control	Isotype Control	JF525-Conjugated Antibody
Mean Fluorescence Intensity (MFI)	Record MFI	Record MFI	Record MFI
Stain Index*	N/A	N/A	Calculate

\*Stain Index = (MFI positive - MFI negative) / (2 x SD negative)

A high stain index is indicative of a bright and specific signal, making it easier to resolve positive and negative populations. Given the photophysical properties of JF525, it is expected to yield a high stain index, comparable or superior to other commonly used yellow-green dyes.

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